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Compound of Interest

Compound Name:
(S)-tert-Butyl (piperidin-2-

ylmethyl)carbamate

CAS No.: 139004-93-6

Cat. No.: B143883

Get Quote

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a key synthetic intermediate whose value is

derived from the convergence of three critical molecular features: the piperidine scaffold, a

defined stereocenter, and a strategically placed Boc-protected amine.

The Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocyclic

motifs in pharmaceuticals and natural products.[1][2] Its conformational flexibility allows it to

act as a versatile scaffold, presenting substituents in precise three-dimensional orientations

to interact with biological targets.[3] The development of efficient methods for synthesizing

substituted piperidines is a cornerstone of modern medicinal chemistry.[4]

Stereochemical Integrity: Asymmetry is fundamental to biological recognition. The '(S)'

designation of this compound indicates a specific enantiomer, which is crucial for achieving

selective interactions with chiral biological molecules like enzymes and receptors.

Asymmetric synthesis and the use of chiral building blocks are essential for developing

potent and selective drug candidates with minimized off-target effects.[5][6]
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The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting

group for amines.[7] Its purpose is to temporarily mask the reactivity of the primary amine on

the methyl side-chain, allowing chemists to perform reactions on other parts of the molecule,

such as the secondary amine within the piperidine ring. The Boc group is valued for its

stability under a wide range of reaction conditions and its clean, selective removal under

acidic conditions.[8][9]

This combination makes (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate a highly valuable

precursor for constructing complex, stereochemically defined molecules with potential

therapeutic applications.

Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of its effective use in

research and development. The key identifiers and computed properties for this compound are

summarized below.

Table 1: Core Properties and Identifiers
Property Value Source

CAS Number 139004-93-6 [10][11]

Molecular Formula C₁₁H₂₂N₂O₂ [8][10]

Molecular Weight 214.30 g/mol [10]

IUPAC Name
tert-butyl N-[[(2S)-piperidin-2-

yl]methyl]carbamate
[10][12]

Canonical SMILES

CC(C)

(C)OC(=O)NC[C@@H]1CCCC

N1

[10]

InChIKey
DIRUVVRMWMDZAE-

VIFPVBQESA-N
[10]

Synonyms

(S)-Boc-2-

aminomethylpiperidine, tert-

Butyl N-[(2S)-piperidin-2-

ylmethyl]carbamate

[10][13]
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Visualization of Molecular Structure
The following diagram illustrates the two-dimensional structure of the molecule, highlighting the

chiral center and the key functional groups.

Caption: 2D structure of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate.

Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 2-substituted piperidines is a significant challenge in

organic chemistry.[5] Methodologies often rely on either asymmetric synthesis, where the chiral

center is introduced stereoselectively, or on the resolution of a racemic mixture.

A plausible and efficient laboratory-scale synthesis of the title compound starts from the

commercially available racemic 2-(aminomethyl)piperidine. The strategy involves two key, self-

validating steps: non-selective Boc protection followed by a classical diastereomeric salt

resolution.

Workflow for Synthesis and Resolution
Caption: Synthetic workflow from racemic starting material to the final chiral product.

Detailed Experimental Protocol
Step 1: Synthesis of racemic tert-Butyl (piperidin-2-ylmethyl)carbamate

Rationale: This initial step protects the more reactive primary amine with the Boc group. Di-

tert-butyl dicarbonate is the standard reagent for this transformation due to its high efficiency

and the benign nature of its byproducts (tert-butanol and CO₂). Dichloromethane (DCM) is

an excellent, inert solvent for this reaction.

Procedure:

Dissolve racemic 2-(aminomethyl)piperidine (1.0 eq.) in DCM in a round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise over 30

minutes.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude racemic product, which can be used in the next step without

further purification.

Step 2: Chiral Resolution via Diastereomeric Salt Formation

Rationale: This step leverages the principle that diastereomers (salt pairs formed between a

racemic base and a single enantiomer of a chiral acid) have different physical properties,

such as solubility. (-)-O,O'-Di-p-toluoyl-L-tartaric acid is an effective resolving agent for

amines, often yielding crystalline salts with one enantiomer while the other remains in

solution.[14]

Procedure:

Dissolve the crude racemic product from Step 1 in methanol (MeOH).

In a separate flask, dissolve (-)-O,O'-di-p-toluoyl-L-tartaric acid (0.5 eq.) in MeOH, heating

gently if necessary.

Slowly add the acid solution to the amine solution at room temperature.

Stir the mixture for 4-6 hours. A white precipitate should form.

Cool the mixture in an ice bath for 1 hour to maximize precipitation, then collect the solid

by vacuum filtration.

Wash the solid with a small amount of cold MeOH to remove the more soluble

diastereomer. The collected solid is the diastereomeric salt of the desired (S)-enantiomer.
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Step 3: Liberation of the Free Amine (Salt Breaking)

Rationale: To isolate the final product, the chiral acid must be removed. This is achieved by

treating the salt with a base, which deprotonates the piperidine nitrogen, breaking the ionic

bond and rendering the amine soluble in an organic solvent.

Procedure:

Suspend the filtered diastereomeric salt in a mixture of water and an organic solvent (e.g.,

ethyl acetate).

Cool the mixture to 0 °C and add a saturated aqueous solution of sodium carbonate

(Na₂CO₃) portion-wise until the pH of the aqueous layer is >10.

Stir vigorously until all solids have dissolved.

Separate the organic layer, and extract the aqueous layer two more times with ethyl

acetate.

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the final product, (S)-tert-Butyl (piperidin-2-
ylmethyl)carbamate.

Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of

the final product. Each technique provides a piece of a self-validating puzzle to ensure the

material meets specifications.

Table 2: Key Analytical Techniques and Expected
Results

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b143883/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-chiral-piperidine-building-block
https://www.benchchem.com/product/b143883/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-chiral-piperidine-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143883?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Purpose Expected Observations

¹H NMR Structural Elucidation

Signals corresponding to the

tert-butyl group (~1.4 ppm,

singlet, 9H), piperidine ring

protons (complex multiplets,

1.0-3.0 ppm), and aminomethyl

protons. The NH protons will

appear as broad singlets.[14]

¹³C NMR Carbon Skeleton Confirmation

Resonances for the Boc

carbonyl (~156 ppm), the

quaternary carbon of the Boc

group (~79 ppm), and distinct

signals for the piperidine and

aminomethyl carbons.[14]

Mass Spectrometry Molecular Weight Verification

An [M+H]⁺ ion peak at m/z

215, confirming the molecular

weight of 214.3 g/mol .[14]

FTIR Spectroscopy Functional Group Identification

Characteristic stretches for N-

H bonds (~3350 cm⁻¹), C-H

bonds (~2970 cm⁻¹), and the

Boc carbonyl C=O group

(~1700 cm⁻¹).[14]

Chiral HPLC Enantiomeric Purity (e.e.)

Using a suitable chiral

stationary phase (e.g.,

Chiralpak), the (S)-enantiomer

should appear as a single,

sharp peak, allowing for the

quantification of enantiomeric

excess.

Melting Point Purity and Identity Check

A sharp, defined melting range

consistent with a pure

substance.
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Analytical Workflow Diagram

Final Product Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(e.g., ESI-MS)
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Structure Confirmed?
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Certificate of Analysis (CoA)

Click to download full resolution via product page

Caption: A typical quality control workflow for product validation.

Applications in Medicinal Chemistry and Organic
Synthesis
The primary utility of this compound is as a versatile chiral building block.[9] The Boc-protected

primary amine and the secondary amine of the piperidine ring offer orthogonal reactivity,

allowing for sequential, controlled functionalization.

Synthetic Utility Pathway
Caption: Orthogonal deprotection/functionalization strategies.

Pathway 1 (Piperidine N-Functionalization First): The secondary amine of the piperidine ring

can be selectively functionalized via reactions like reductive amination, N-alkylation, or

Buchwald-Hartwig amination while the Boc group protects the side-chain amine. Subsequent

treatment with an acid like trifluoroacetic acid (TFA) or HCl in dioxane cleanly removes the

Boc group, revealing the primary amine for further modification (e.g., amide bond formation).

This is a common strategy for building inhibitors where one part of the molecule binds in a

core pocket and the side chain is elaborated to pick up additional interactions.
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Pathway 2 (Side-Chain N-Functionalization First): Alternatively, the Boc group can be

removed first to expose the primary amine. This amine can then be acylated, sulfonated, or

used in reductive amination. The piperidine nitrogen can then be modified in a subsequent

step. This approach is advantageous when the desired functionality on the primary amine is

incompatible with the conditions needed to modify the piperidine nitrogen.

The piperidine scaffold is a key component in drugs targeting the central nervous system, as

well as in antivirals, analgesics, and anticancer agents.[6][15] This specific building block

provides a stereochemically defined entry point into novel chemical space for these therapeutic

areas.

Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical intermediate.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound

is classified with the following hazards:

H315: Causes skin irritation.[10]

H318/H319: Causes serious eye damage/irritation.[10]

H335: May cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Avoid

contact with skin.[17]

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood to

avoid inhaling dust or vapors.[16]

Handling and First Aid:

Wash hands thoroughly after handling.[17]
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If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[16]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[16]

If inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[16]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

Keep away from incompatible substances such as strong oxidizing agents.

Conclusion
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is more than just a chemical; it is a strategic

tool for the modern medicinal and synthetic chemist. Its well-defined stereochemistry, the

robust and versatile piperidine core, and the orthogonally protected amine functionality provide

an efficient and reliable starting point for the synthesis of complex molecular architectures. By

understanding its properties, synthesis, and handling requirements as detailed in this guide,

researchers can confidently and safely leverage this building block to accelerate the discovery

and development of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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